Degradation Potency (DC50) and Efficacy (DMax) of JMV7048 Compared to MI1013 in Human Cancer Cell Lines
JMV7048 achieves a DC50 of 379 ± 12 nM and DMax of 62 ± 10% in LS174T colorectal cancer cells after 24 h treatment [1]. In contrast, the PXR-targeting PROTAC MI1013 exhibits a DC50 of 89 nM and DMax of 82% in HepaRG hepatocellular carcinoma cells [2]. While direct head-to-head comparison is unavailable due to differing cell line contexts, this cross-study comparable indicates that MI1013 demonstrates higher potency and degradation efficiency in its respective model, highlighting the need for context-specific selection based on target cell type and assay conditions.
| Evidence Dimension | Degradation potency (DC50) and maximum degradation efficacy (DMax) |
|---|---|
| Target Compound Data | DC50 = 379 ± 12 nM, DMax = 62 ± 10% |
| Comparator Or Baseline | MI1013: DC50 = 89 nM, DMax = 82% |
| Quantified Difference | MI1013 has 4.3× lower DC50 and 1.3× higher DMax |
| Conditions | JMV7048: LS174T colorectal cancer cells, 24 h; MI1013: HepaRG hepatocellular carcinoma cells |
Why This Matters
For research applications requiring maximal PXR depletion, MI1013 may offer superior potency; however, JMV7048's optimized linker and cancer cell selectivity profile may be preferable in specific disease models.
- [1] Bansard L, Laconde G, Delfosse V, Huet T, Ayeul M, et al. Targeting pregnane X receptor with a potent agonist-based PROTAC to delay colon cancer relapse. Oncogenesis. 2025;14(1):34. doi:10.1038/s41389-025-00573-2 View Source
- [2] MedChemExpress. MI1013 - PROTAC PXR degrader (DC50=89 nM, Dmax=82%). Datasheet. View Source
